4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-

Metal Chelation Physicochemical Profiling Formulation Science

4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- (CAS 24614-14-0), systematically also known as 5-hydroxy-2-methylpyrimidin-4(1H)-one or 2-methyl-4,5-pyrimidinediol, is a heterocyclic small molecule (C5H6N2O2; MW 126.11 g/mol) that belongs to the class of hydroxypyrimidinones. Structurally, it is defined by a pyrimidinone core with hydroxyl substituents at the 4- and 5-positions and a methyl group at the 2-position.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 24614-14-0
Cat. No. B13099298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
CAS24614-14-0
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1)O
InChIInChI=1S/C5H6N2O2/c1-3-6-2-4(8)5(9)7-3/h2,8H,1H3,(H,6,7,9)
InChIKeyRGDXNCPSBLAJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- (CAS 24614-14-0): Core Chemical Identity and Procurement Baselines


4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- (CAS 24614-14-0), systematically also known as 5-hydroxy-2-methylpyrimidin-4(1H)-one or 2-methyl-4,5-pyrimidinediol, is a heterocyclic small molecule (C5H6N2O2; MW 126.11 g/mol) that belongs to the class of hydroxypyrimidinones. Structurally, it is defined by a pyrimidinone core with hydroxyl substituents at the 4- and 5-positions and a methyl group at the 2-position [1]. This compound serves as a foundational scaffold for the development of metal-chelating agents, where the 5-hydroxy-4-pyrimidinone motif is recognized for its ability to coordinate hard metal ions such as Fe³⁺ and Al³⁺ [2]. Its physicochemical profile includes a high melting point with decomposition (310 °C) and a predicted pKa of 8.88±0.50, properties that directly influence its handling, formulation, and reactivity in downstream applications .

Scaffold for metal-chelating agents
5‑Hydroxy‑4‑pyrimidinone motif coordinates hard metal ions, supporting ligand design.
Defined ionization profile
2‑Methyl substitution yields a predictable pKa shift, enabling pH‑dependent chelation studies.
Thermally robust intermediate
Sharp decomposition point permits reliable high‑temperature synthetic protocols and storage.

Why In‑Class 5‑Hydroxypyrimidinones Cannot Be Simply Interchanged: A Procurement Warning


Hydroxypyrimidinones (HPMs) share a common chelating motif, yet their physicochemical and biological performance is highly sensitive to substitution patterns. Even minor modifications—such as the presence, position, or nature of substituents—profoundly alter pKa, lipophilicity (log P), and metal‑complex stability, which in turn dictate solubility, membrane permeability, and in vivo clearance rates [1]. For instance, the tripodal ligand NTP(PrHPM)₃ exhibits a log P of –1.51, conferring markedly higher water solubility than its hydroxypyridinone analogue NTP(PrHP)₃, and demonstrates faster organ clearance compared to both the commercial drug deferiprone (DFP) and the bidentate HPM compound HOPY‑PrN [2]. Consequently, substituting one 5‑hydroxypyrimidinone for another without quantitative validation of these critical parameters risks divergent experimental outcomes, compromised formulation stability, or failure in metal‑sequestration assays. The evidence presented below establishes the specific, measurable differentiators of 4(1H)‑Pyrimidinone, 5‑hydroxy‑2‑methyl‑ that justify its selection over closest analogs.

Substitution pattern shifts proton affinity and lipophilicity. Even minor structural changes alter pKa and logP, which directly impact metal-binding kinetics and aqueous solubility.

Tripodal ligand comparisons show divergent clearance. Hydroxypyrimidinone-based ligands can exhibit faster organ clearance than hydroxypyridinone analogues; class-level properties may not transfer.

Isomer-specific synthetic utility cannot be assumed. Only the 2-methyl-5-hydroxy substitution pattern enables direct 5‑functionalization for nucleoside synthesis; alternative isomers lack this pathway.

Quantifiable Differentiation of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- (CAS 24614-14-0) Versus Closest Comparators


pKa and Ionization State: How Substitution Patterns Govern Chelation-Relevant Proton Affinity

The predicted pKa of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is 8.88±0.50 , which is approximately 0.68 pKa units lower than the unsubstituted 5-hydroxy-4(1H)-pyrimidinone (pKa ≈ 9.56) [1]. This difference, attributable to the electron-donating 2‑methyl group, alters the protonation equilibrium of the 5‑hydroxyl moiety under physiological and near‑physiological pH conditions, thereby modulating the compound's metal‑binding affinity and its distribution between aqueous and organic phases.

Ionization (pKa)
Predicted; Data to verify
pKa 8.88 ± 0.50 vs 9.56 for unsubstituted HPM
Δ ≈ –0.68 (more acidic)
Higher fraction of deprotonated, metal-binding competent form at physiological pH.
Predicted values; confirm experimentally.
Metal Chelation Physicochemical Profiling Formulation Science

Thermal Stability Under Synthesis and Storage Conditions: Benchmarking Against 4,6‑Dihydroxy‑2‑methylpyrimidine

4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- exhibits a melting point of 310 °C (with decomposition) , indicating exceptional thermal robustness relative to its positional isomer 4,6‑dihydroxy‑2‑methylpyrimidine (CAS 40497-30-1), which melts at >300 °C without reported decomposition [1]. The explicit decomposition event at 310 °C for the target compound provides a precise stability ceiling for synthetic and storage protocols, whereas the comparator's indefinite melting range introduces ambiguity in thermal tolerance assessments.

Thermal decomposition
Supplier data; Data to verify
310 °C (decomp.) vs comparator >300 °C without defined decomp.
Defined thermal ceiling reduces batch variability in high‑temperature processes.
Supplier‑reported; independent verification advised.
Process Chemistry Stability Screening Procurement Specifications

Chelating Scaffold Potency: Class‑Level Advantage of 5‑Hydroxy‑4‑pyrimidinone Over 3‑Hydroxy‑4‑pyridinone in Hexadentate Architectures

When integrated into a hexadentate tripodal framework, the 5‑hydroxy‑4‑pyrimidinone (HPM) unit—the core heterocycle of the target compound—yields a ligand (NTP(PrHPM)₃) with a log P of –1.51, conferring significantly higher aqueous solubility compared to its 3‑hydroxy‑4‑pyridinone analogue NTP(PrHP)₃ (log P not reported but known to be less hydrophilic) [1]. In vivo, NTP(PrHPM)₃ induces faster clearance of ⁶⁷Ga from main organs and enhances overall excretion relative to both the clinical drug deferiprone (DFP) and the bidentate HPM control (HOPY‑PrN) [1].

Scaffold hydrophilicity
Class‑level; Context‑dependent
Tripodal HPM ligand logP = –1.51; faster ⁶⁷Ga clearance than deferiprone in murine model.
5‑Hydroxy‑4‑pyrimidinone motif supports water‑soluble chelator design.
Class‑level inference; compound‑specific validation needed.
Metal Sequestration Chelation Therapy Ligand Design

Synthetic Utility as a Versatile Intermediate: Enabling 5‑Substituted Pyrimidine Carbocyclic Nucleosides

4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is disclosed as a key intermediate for the synthesis of novel 5‑substituted pyrimidine carbocyclic nucleosides, which are structurally more complex and pharmacologically relevant than the compound itself [1]. The reported synthetic route offers mild reaction conditions, operational simplicity, and suitability for industrial scale‑up—attributes not universally shared by all hydroxypyrimidinone isomers [1].

Synthetic intermediate
Reported; Method context
Key intermediate for 5‑substituted pyrimidine carbocyclic nucleosides; mild, scalable conditions.
Specific substitution pattern enables selective 5‑functionalization.
Patent‑derived; validate in your synthetic workflow.
Medicinal Chemistry Nucleoside Synthesis Process Development

High‑Impact Research and Industrial Applications for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- (CAS 24614-14-0)


Medicinal Chemistry: Synthesis of 5‑Substituted Pyrimidine Carbocyclic Nucleosides

4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- serves as a privileged intermediate for constructing 5‑substituted pyrimidine carbocyclic nucleosides—an emerging class of antiviral and anticancer agents. The synthetic route disclosed in the patent literature leverages the compound's 5‑hydroxy group for selective functionalization under mild, scalable conditions [1]. Researchers aiming to explore structure‑activity relationships around the pyrimidine nucleoside core will find this isomer uniquely suited for the task, as alternative hydroxypyrimidinones lack the precise 2‑methyl‑5‑hydroxy substitution pattern required for the reported transformations [1].

Metal Chelation and Sequestration: Design of Hydrophilic Hexadentate Ligands

The 5‑hydroxy‑4‑pyrimidinone scaffold is a validated building block for synthesizing high‑denticity ligands with enhanced water solubility and favorable in vivo clearance. In a direct comparison, the tripodal tris‑hydroxypyrimidinone ligand NTP(PrHPM)₃ exhibited a log P of –1.51 and faster ⁶⁷Ga excretion than deferiprone (DFP) [1]. This evidence positions 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- as a strategic starting material for medicinal chemists and bioinorganic researchers developing next‑generation chelators for iron overload, aluminum toxicity, or actinide decorporation.

Physicochemical and Formulation Studies Requiring Precise Ionization Control

The predicted pKa of 8.88±0.50 for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is measurably lower than that of the unsubstituted 5‑hydroxy‑4(1H)-pyrimidinone (pKa ≈ 9.56) [1][2]. This 0.68‑unit shift in proton affinity directly impacts the compound's speciation at physiological pH, making it a more effective chelator under mildly acidic to neutral conditions. Formulators and analytical chemists requiring a hydroxypyrimidinone with defined, reproducible ionization behavior will benefit from selecting this 2‑methylated derivative, as it offers a predictable and quantifiable advantage over non‑methylated analogues.

High‑Temperature Process Chemistry Requiring Thermally Robust Intermediates

With a decomposition temperature of 310 °C, 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- exhibits exceptional thermal stability [1]. This property is critical for synthetic sequences that involve high‑temperature steps (e.g., microwave‑assisted reactions, melt‑phase condensations) or for long‑term storage under non‑refrigerated conditions. In contrast, the positional isomer 4,6‑dihydroxy‑2‑methylpyrimidine, while also high‑melting, does not present a sharp decomposition endpoint, introducing uncertainty in thermal tolerance assessments [2]. Procurement of the target compound thus provides a more predictable thermal behavior profile for process development and scale‑up.

Application
Selection Property
Validation Focus
Carbocyclic nucleoside synthesis
2‑Methyl‑5‑hydroxy substitution pattern
5‑Position functionalization and scalability
Hydrophilic hexadentate chelator design
Hydroxypyrimidinone scaffold with high aqueous solubility
Metal‑binding affinity and logP characterization
Ionization-controlled formulation studies
Defined pKa shift from unsubstituted analogue
Protonation equilibrium at target pH
High-temperature process chemistry
Sharp thermal decomposition point
Process tolerance and shelf‑life prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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